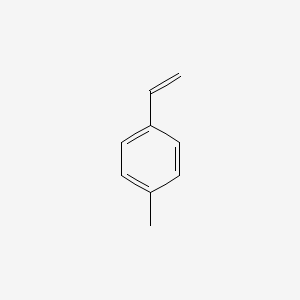

4-Methylstyrene

Description

Overview of 4-Methylstyrene (B72717) as a Monomer and Chemical Intermediate

As a monomer, this compound is a fundamental building block in polymer chemistry. ontosight.ai It can undergo polymerization through various mechanisms, including free-radical and anionic pathways, to form poly(this compound). evitachem.com This homopolymer exhibits distinct thermal and mechanical properties that make it suitable for a range of applications. evitachem.comalfa-chemistry.com

Beyond its role in forming homopolymers, this compound is frequently employed as a comonomer. Its copolymerization with other monomers, such as styrene (B11656), acrylates, and isoprene (B109036), allows for the tailoring of polymer properties to meet specific performance requirements. google.comacs.orgtandfonline.comaip.org For instance, incorporating this compound into a polymer backbone can enhance the thermal stability and modify the mechanical characteristics of the resulting material. nih.gov

Furthermore, this compound functions as a valuable chemical intermediate in organic synthesis. The vinyl group is susceptible to a variety of addition reactions, while the methyl-substituted aromatic ring can undergo electrophilic substitution. evitachem.com This dual reactivity enables the synthesis of a diverse range of functionalized molecules and more complex chemical structures. oup.com For example, it participates in Heck coupling reactions with chlorobenzene (B131634). chemicalbook.com

Historical Context of this compound Research

Research into vinyltoluene, a mixture of the meta and para isomers of methylstyrene, has been ongoing for several decades. nih.gov Early commercial interest was driven by companies like Dow Chemical and Cosden, who marketed these isomeric mixtures. nih.gov A significant development in the production of the specific this compound isomer came in 1982 with the opening of a plant by Hoechst (now Hoechst-Celanese) that utilized the Mobil Process for the alkylation of toluene (B28343) to 4-ethyltoluene, a precursor to this compound. nih.gov This facility had an annual capacity of 16,000 tons. nih.gov

Early academic studies focused on understanding the fundamental polymerization behavior of this compound and its isomers. Investigations into the kinetics of its polymerization and the properties of the resulting polymers laid the groundwork for its later application in more advanced materials. researchgate.net For example, research has explored the anionic polymerization of this compound in nonpolar solvents. researchgate.net

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound continues to be a subject of active research due to its utility in creating advanced materials with tailored properties. Its homopolymer, poly(this compound), is a hydrophobic material used in coatings, adhesives, films, and engineering plastics. alfa-chemistry.com It has also found applications in the biomedical field for vascular grafts, implants, and ophthalmic uses. alfa-chemistry.com

Recent research has delved into more specialized applications. For instance, studies have investigated the use of this compound in the synthesis of functional polymers with specific chemical groups, opening up possibilities for applications in areas like electronics and materials science. evitachem.comcollectionscanada.gc.ca Research has also explored the creation of block copolymers containing this compound, which can self-assemble into ordered nanostructures with potential uses in nanotechnology. evitachem.com Furthermore, the study of nanoconfined poly(this compound) films has revealed interesting phenomena, such as reductions in the glass transition temperature compared to the bulk material. evitachem.comaip.org

The versatility of this compound is further highlighted by its use in creating tapered multiblock copolymers with isoprene, which are promising as thermoplastic elastomers. acs.org Additionally, it has been used in the synthesis of plastic scintillators, materials that emit light upon exposure to ionizing radiation. researchgate.net The ongoing exploration of its reactivity and incorporation into novel polymer architectures ensures that this compound will remain a significant compound in the advancement of polymer and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10 |

| Molecular Weight | 118.18 g/mol |

| Appearance | Clear colorless liquid |

| Odor | Aromatic |

| Boiling Point | 170-175 °C |

| Melting Point | -34.1 °C |

| Density | 0.897 g/mL at 25 °C |

| Flash Point | 46 °C (closed cup) |

| Solubility in Water | 89 mg/L at 25 °C |

| Refractive Index | 1.5420 at 20 °C/D |

Data sourced from multiple references. nih.govchemicalbook.comsigmaaldrich.com

Properties of Poly(this compound)

| Property | Value |

| Molecular Formula | [CH2CH(C6H4CH3)]n |

| Appearance | White granular crystalline powder |

| Density | 1.04 g/mL at 25 °C |

| Glass Transition Temperature (Tg) | 106 °C |

| Average Molecular Weight (Mw) | ~72,000 by GPC |

| Solubility | Insoluble in water; Soluble in benzene (B151609), MEK, THF |

Data sourced from multiple references. alfa-chemistry.comsigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54193-24-7, 24936-41-2 | |

| Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(p-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020889 | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °C, 173 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

622-97-9, 1319-73-9 | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ7H0G60Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.8 °C, -34 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Reaction Methodologies of 4 Methylstyrene

Advanced Synthetic Routes to 4-Methylstyrene (B72717)

This compound, an aromatic hydrocarbon, is a significant monomer in the production of various polymers and a versatile intermediate in organic synthesis. evitachem.com Its synthesis can be achieved through several routes, including classic electrophilic aromatic substitution and modern catalytic methods, with a growing emphasis on green chemistry principles.

Toluene-Based Synthesis Pathways, including Electrophilic Aromatic Substitution (EAS) Methods

Toluene (B28343) serves as a primary starting material for the synthesis of this compound. One common approach involves the Friedel-Crafts acylation of toluene, an electrophilic aromatic substitution (EAS) reaction. In this method, toluene reacts with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to form 4-methylacetophenone. This intermediate is then reduced to the corresponding alcohol, 1-(4-methylphenyl)ethanol, which is subsequently dehydrated to yield this compound.

Another toluene-based route is the catalytic dehydrogenation of ethyltoluene. This industrial process involves the alkylation of toluene with ethylene (B1197577) to produce a mixture of ethyltoluene isomers. The para-isomer is then separated and subjected to dehydrogenation over a catalyst, typically iron(III) oxide promoted with other metal oxides, at high temperatures to produce this compound.

Furthermore, high molecular weight terpolymers of isobutylene, isoprene (B109036), and p-methylstyrene have been synthesized using an initiator/coinitiator system of "H₂O"/AlCl₃ in methyl chloride at low temperatures. researchgate.net In these terpolymers, p-methylstyrene was found to be uniformly distributed in the polymer chains due to its similar reactivity to isobutylene. researchgate.net

Catalytic Approaches to this compound Production

Catalytic methods offer efficient and selective pathways to this compound. The polymerization of this compound has been reported using a half-metallocene type catalytic system. sigmaaldrich.com This system is composed of (trimethyl)pentamethylcyclopentadienyltitanium (Cp*TiMe₃), trioctylaluminum (B93873) (AlOct₃), and tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃]. sigmaaldrich.com

Palladium-catalyzed Heck coupling represents another significant catalytic method. sigmaaldrich.com This reaction involves the coupling of chlorobenzene (B131634) with this compound. sigmaaldrich.com Additionally, nickel complexes have been shown to catalyze the hydrosilylation of this compound with phenylsilane (B129415) (PhSiH₃). researchgate.net

The Prins reaction, a condensation of an alkene with an aldehyde, can also be employed. In a specific example, this compound reacts with formaldehyde (B43269) in an aqueous solution using an N-Methyl-2-pyrrolidonium-based heteropolyacid salt as a catalyst. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign processes. researchgate.net This includes the use of safer solvents, milder reaction conditions, and recyclable catalysts.

One example is the use of a natural Algerian montmorillonite (B579905) clay, Maghnite-Na⁺, as a solid ecological catalyst for the cationic polymerization of α-methylstyrene, a related compound. researchgate.net This approach avoids the use of hazardous and corrosive traditional catalysts.

In the context of reactions involving this compound, the Prins cyclization with formaldehyde has been carried out in an aqueous medium using a recyclable organic heteropolyacid salt catalyst, [NMP]₃PW. rsc.org This method eliminates the need for volatile organic solvents. Another green approach involves the use of lactic acid as a reaction medium for the reaction of this compound with formaldehyde and sesamol. rsc.org

Functionalization Reactions of this compound

The vinyl and methyl groups of this compound provide reactive sites for a variety of functionalization reactions, leading to the synthesis of diverse and valuable chemical compounds.

Epoxidation Reactions and Stereoselectivity

The epoxidation of the carbon-carbon double bond in this compound yields this compound oxide, a valuable intermediate. Biocatalytic methods have been explored for this transformation. While some biocatalysts, like recombinant Agrocybe aegerita peroxygenase (rAaeUPO), convert most styrene (B11656) derivatives non-stereoselectively, they can exhibit high stereoselectivity with specific substrates. nih.gov For instance, the epoxidation of cis-β-methylstyrene with chloroperoxidase results in the stereoselective formation of one of the two possible enantiomeric cis-epoxides with high enantiomeric excess. google.com

The stereoselectivity of epoxidation can be influenced by the catalyst and reaction conditions. For example, manganese(II) and manganese(III) complexes with bidentate ligands have been synthesized and studied for their catalytic activity in epoxidation reactions. researchgate.net The use of different catalysts, such as those derived from glucose and galactose, can lead to an inversion of stereoselectivity in the epoxidation of various olefins. rsc.org

In some cases, the primary oxidation of this compound can occur at the methyl group rather than the vinyl group. For example, oxidation by certain biocatalysts can lead to the formation of 4-vinylbenzylalcohol, with only small amounts of this compound epoxide being produced. researchgate.net

Decarbonylative Alkylative Esterification of Styrene Derivatives, including this compound

A cobalt-catalyzed three-component decarbonylative alkylative esterification of styrene derivatives, including this compound, has been developed. rsc.org This reaction couples the styrene derivative with an aliphatic aldehyde and iodobenzene (B50100) diacetate to produce chain-elongated acetates. rsc.org For example, the reaction of this compound with isobutyraldehyde (B47883) and iodobenzene diacetate yields 2-methyl-1-(p-tolyl)propyl acetate (B1210297). This process involves the decarbonylation of the aldehyde to generate an alkyl radical, which then adds to the styrene. rsc.org

Another related transformation is the decarboxylative radical coupling of carboxylic acids and acyl imidazoles. In a model system, the reaction of a carboxylic acid, an acyl imidazole, and this compound resulted in the exclusive formation of a three-component coupling ketone product with high regioselectivity. nih.gov This selectivity is attributed to the preferential formation of a benzyl (B1604629) radical stabilized by the aryl ring. nih.gov

Dimerization and Cyclobutanation Pathways of Styrenes

The dimerization and cyclobutanation of styrenes, including this compound, represent significant transformations in organic synthesis, yielding structurally diverse cyclobutane (B1203170) derivatives. nih.govtum.de These reactions can proceed through various mechanisms, notably through radical cation intermediates, often initiated by single-electron transfer (SET). nih.govrsc.org The formation of cyclobutanes is a key structural motif found in numerous natural products and biologically active molecules. nih.gov

Single-electron transfer (SET) from a neutral substrate's π-bond is a crucial step in initiating the dimerization of styrenes. rsc.org This process, which creates a "hole" in the system, can be facilitated by transition metals, organic photoredox catalysts, or organic oxidants. nih.govrsc.org The resulting radical cation is a highly reactive intermediate that can engage in various synthetic transformations, including the otherwise thermally disallowed [2+2] cycloaddition of alkenes. nih.govrsc.org

The catalytic cycle for the dimerization of styrenes typically involves three main steps:

Initiation: An alkene is oxidized to a radical cation. rsc.org

Propagation: The radical cation attacks a neutral alkene molecule to form a radical cationic cyclobutane. rsc.org

Termination: The radical cationic cyclobutane is reduced to its neutral form. rsc.org

The use of visible light photoredox catalysis has emerged as a powerful method for generating radical ion intermediates from organic molecules through single-electron-transfer processes. princeton.edu This approach offers access to reactivity patterns that are distinct from those of the ground or excited states of the molecules. princeton.edu For instance, the dimerization of α-methylstyrene can be achieved using a bimetallic Ru/Pd complex under photoredox conditions. princeton.edu

The stereochemistry of the resulting cyclobutane products in dimerization reactions is influenced by several factors, including the geometry of the starting alkenes and the reaction conditions. rsc.org Computational studies, using density functional theory (DFT), have provided detailed insights into the mechanisms and stereoselectivity of these reactions. rsc.orgrsc.org

For the heterodimerization of anethole (B165797) and β-methylstyrene, it has been shown that reactions between two trans-alkenes preferentially form the all-trans adduct. rsc.orgrsc.org This outcome is a result of a kinetic preference for anti-addition, which is further supported by the thermodynamic stability of the all-trans product at ambient temperatures. rsc.orgrsc.org Conversely, reactions involving a trans-alkene and a cis-alkene tend to favor syn-addition. rsc.orgrsc.org

In the case of 4-methoxystyrene (B147599) homodimerization, a stepwise mechanism is proposed where the cis-adduct is kinetically favored, while the trans-adduct is the thermodynamically more stable product. rsc.org The stereochemical outcome can also be influenced by the solvent. Hexafluoroisopropanol (HFIP) has been found to be a superior solvent to acetonitrile, as it can stabilize both the reduced form of the initiator and the radical cationic intermediates along the reaction pathway. rsc.orgrsc.org

The formation of radical cations is central to the dimerization and cyclobutanation of styrenes. nih.govrsc.org These intermediates are typically generated through the oxidation of the C=C π-bond. nih.govrsc.org Experimental evidence, such as extractive electrospray ionization mass spectrometry, has supported the existence of distonic radical cationic intermediates in a stepwise mechanism. rsc.org

The rotational dynamics around the newly formed C-C single bond in the acyclic radical cation intermediate play a critical role in determining the final stereochemistry of the cyclobutane product. rsc.org Free rotation about C-C single bonds in radical cationic systems is known to be relatively facile. rsc.org

In the reaction between a trans-anethole radical cation and trans-β-methylstyrene, the activation barrier for the second C-C bond formation is significantly lower than the barrier for rotation. rsc.org This leads to the formation of a single product with retained stereochemistry. rsc.org However, in the reaction between trans-anethole and cis-β-methylstyrene, the energy barriers for C-C bond formation are higher, making rotation competitive with ring-closure. rsc.orgrsc.org This can result in the formation of products that would typically arise from the reaction of two trans-alkenes, leading to a loss of complete stereochemical transfer. rsc.org The lifetime of these acyclic intermediates can be on the order of several hundred femtoseconds, and in some cases, longer lifetimes can lead to a loss of alkene stereochemistry. acs.org

Stereochemical Outcomes of Dimerization

Heck Coupling Reactions involving this compound

The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst. nih.gov this compound is a viable substrate for Heck coupling reactions with various aryl halides. chemdad.com

Nickel-catalyzed Mizoroki-Heck cross-coupling reactions of this compound with aryl iodides and bromides have been reported. These reactions, which can be performed in the absence of an inert atmosphere, show that aryl iodides are generally more reactive than aryl bromides. The reaction yields can be moderate to excellent, with electron-donating groups on the aryl halide generally leading to smooth conversions.

Palladium-catalyzed reductive Heck reactions of this compound with aryl bromides have also been developed. rsc.org These reactions are influenced by the choice of the palladium catalyst, base, and solvent. Strong bases like potassium hydroxide (B78521) are crucial for selectivity. rsc.org The use of specific bidentate iminopyridyl ligands on the palladium catalyst has been shown to promote the transformation effectively. rsc.org

Below is a table summarizing the yields of (E)-1-Methyl-4-styrylbenzene from the Heck coupling of various aryl halides with this compound.

| Aryl Halide | Catalyst System | Solvent | Base | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | Pd(OAc)₂ | DMF | Et₃N | 22 | mdpi.com |

| 4-Bromotoluene | [PdCImPy] | i-PrOH | KOH | 87 | rsc.org |

| 1-Bromo-4-methoxybenzene | [PdCImPy] | i-PrOH | KOH | 71 | rsc.org |

| 1-Bromo-4-chlorobenzene | [PdCImPy*] | i-PrOH | KOH | 79 | rsc.org |

This table is for illustrative purposes and specific reaction conditions may vary.

Polymerization Science of 4 Methylstyrene

Homopolymerization of 4-Methylstyrene (B72717)

The synthesis of poly(this compound) is achieved through the homopolymerization of the this compound monomer. This process can be initiated through various mechanisms, including anionic, cationic, and free radical polymerization, each influencing the resulting polymer's properties.

Living anionic polymerization is a method used for synthesizing poly(this compound). polymersource.capolymersource.ca This technique allows for the creation of polymers with a controlled molecular weight and a narrow molecular weight distribution, as indicated by a low polydispersity index (PDI). polymersource.ca The process is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. polymersource.capolymersource.ca

The kinetics of the anionic homopolymerization of this compound in cyclohexane, initiated by n-butyllithium, have been studied. researchgate.net The apparent propagation coefficients can be calculated from these kinetic studies. researchgate.net Characterization of the resulting poly(this compound), including its molecular weight and PDI, is typically performed using size exclusion chromatography (SEC). polymersource.capolymersource.ca The polymer exhibits solubility in solvents like DMF, THF, toluene (B28343), and CHCl3, while it precipitates in methanol, ethanol, water, and hexanes. polymersource.capolymersource.ca

The mechanism for the anionic polymerization of a vinyl monomer involves initiation and propagation steps. semanticscholar.org In this process, one initiator molecule generates one polymer chain, and the final product retains an active anionic chain end after all the monomer has been consumed. semanticscholar.org Aromatic radical anions, such as sodium naphthalene, can initiate the polymerization of monomers like styrene (B11656) by transferring an electron to form a monomer radical anion. semanticscholar.org

A study on the anionic polymerization of 4-cyano-α-methylstyrene in THF using (diphenylmethyl)potassium as an initiator revealed that the polymerization is a reversible equilibrium process. acs.org The thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of polymerization, as well as the ceiling temperature (Tc), were determined. acs.org At temperatures ranging from -30 to -78 °C, the resulting polymers had narrow molecular weight distributions (Mw/Mn < 1.1) and controlled molecular weights. acs.org

Table 1: Anionic Polymerization of this compound - Sample Data

| Sample ID | Mn x 10³ (g/mol) | PDI | Reference |

|---|---|---|---|

| P19647-4MeS | 65.0 | 1.02 | polymersource.ca |

| P1336-4MeS | 0.8 | 1.13 | polymersource.ca |

Cationic polymerization is a viable method for polymerizing this compound, a well-known derivative of styrene. mdpi.com This process can be initiated by various systems, including those based on Lewis acids. mdpi.com

The stereospecific cationic polymerization of p-methylstyrene can be achieved using initiating systems like H2O/AlCl3/triphenylamine (TPA) or triethylamine (B128534) (TEA) in mixed solvents. csmres.co.uk This method can produce high molecular weight polymers with isotactic-rich segments. csmres.co.uk The resulting isotactic-rich poly(p-methylstyrene) is capable of forming crystal morphology. csmres.co.uk The propagation mechanism is believed to occur through a dominant back-side attack and insertion of the monomer from the growing ion-paired species. csmres.co.uk The stereochemical course of this propagation is influenced by the tightness of these growing ion-paired species and the steric hindrance in the counteranion. csmres.co.uk Another catalytic system, dichloro[1,4-dithiabutanediyl-2,20-bis(4,6-di-tert-butyl-phenoxy)] titanium activated by methylaluminoxane, has been used for the isospecific coordination polymerization of p-methylstyrene. researchgate.net

A notable catalytic system for the cationic polymerization of α-methylstyrene (a related compound) is Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay from Algeria. bcrec.idorientjchem.org This solid catalyst has been shown to be effective for the cationic polymerization of various vinylic and heterocyclic monomers. kemdikbud.go.id The polymerization of α-methylstyrene using Maghnite-Na can be carried out in bulk or in solution at 0°C. bcrec.idorientjchem.org The rate of this polymerization has been found to be first order with respect to the monomer concentration. bcrec.id The proposed mechanism involves the initiation of polymerization by cations on the surface of the Maghnite-Na sheets, followed by conventional propagation and termination steps. orientjchem.org Termination occurs via proton transfer to the monomer or the initiator. semanticscholar.org

Other initiating systems for the cationic polymerization of p-methylstyrene include the 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) system, which has been studied in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]). mdpi.com This ionic liquid environment was found to be favorable for the polarization of the initiator and monomer, leading to a more controlled polymerization process. mdpi.com

For a long time, isotactic poly(p-methylstyrene) (iPpMS) was thought to be non-crystallizable. researchgate.net However, dendritic crystals of iPpMS have been successfully generated from dilute solutions by carefully controlling the solvent evaporation rate. researchgate.net The morphology of these crystals has been studied using optical microscopy and atomic force microscopy. researchgate.net In situ heating of these dendritic crystals has allowed for the measurement of their melting temperature. researchgate.net Additionally, a vapor annealing process has been used to create multilamellar crystals, enabling the characterization of the spacing and orientation of the crystalline lamellae through small-angle X-ray scattering. researchgate.net

The incorporation of 3-methylstyrene (B89682) or this compound as a comonomer into syndiotactic polystyrene affects its crystallization behavior, influencing the formation of α versus β crystal phases. evitachem.com

Free radical polymerization is another method for synthesizing poly(this compound). Studies have investigated the thermally initiated polymerization of this compound using alkylperoxide in combination with cobalt and tertiary amine catalysts. researchgate.net The addition of cobalt salts facilitates the initiation of polymerization at lower temperatures. researchgate.net The kinetics of this polymerization process have been explored using different cobalt complexes, with the initiation step involving the conversion of cobalt(II) to cobalt(III). researchgate.net The rate of conversion follows Arrhenius kinetics at low temperatures, while at higher temperatures, gelation effects and catalyst inhibition become more influential. researchgate.net

The kinetics of the bulk thermal polymerization of a mixture of meta- and para-methyl styrene isomers have been studied in the temperature range of 80-140°C. ippi.ac.ir The experimental results showed good agreement with theoretical models, particularly a third-order thermal initiation model. ippi.ac.ir It was also observed that the gel effect had a more significant impact on the average molecular weight than monomer transfer. ippi.ac.ir

The synthesis of copolymers of this compound can also be achieved through free radical polymerization. aip.org For instance, copolymers of this compound and 2-ethylhexyl acrylate (B77674) have been synthesized via batch bulk free radical polymerization using benzoyl peroxide (BPO) as an initiator. aip.org

Free Radical Polymerization of this compound

Redox-Initiated Free Radical Polymerization

Redox-initiated free radical polymerization offers a method for polymerizing this compound at lower temperatures compared to thermally initiated processes. researchgate.net This technique involves a redox reaction between an oxidizing and a reducing agent, which generates free radicals to initiate polymerization. rsc.org This method can enhance initiator efficiency by avoiding cage termination processes, where radicals recombine before they can initiate a polymer chain. rsc.org

The kinetics of this redox-initiated polymerization have been studied using techniques such as differential scanning calorimetry (DSC) and vibrating probe rheological measurements. researchgate.net At low temperatures, the rate of conversion follows simple Arrhenius kinetics. However, at higher temperatures, the polymerization process is affected by gelation and catalyst inhibition. researchgate.net

Kinetics and Mechanism of Free Radical Polymerization, including Ceiling Temperature Considerations

The free radical polymerization of this compound follows the classical mechanism of initiation, propagation, and termination. evitachem.comacs.org An initiator generates free radicals that react with a this compound monomer to start a polymer chain. This chain then propagates by adding more monomer units. evitachem.com

A critical factor in the polymerization of some monomers, including α-methylstyrene, a close relative of this compound, is the ceiling temperature (Tc). reddit.comwmich.edu The ceiling temperature is the temperature at which the rate of polymerization equals the rate of depolymerization. reddit.comwmich.edu Above this temperature, the formation of a high polymer is thermodynamically unfavorable. reddit.comuc.edu For α-methylstyrene, the ceiling temperature is relatively low, which has made it a model system for studying reversible polymerization. wmich.edu While the specific ceiling temperature for this compound under various conditions is a subject of detailed study, the principle remains relevant to its polymerization kinetics.

The kinetics of polymerization are influenced by factors such as monomer concentration, initiator concentration, temperature, and pressure. rsc.orgevitachem.com Kinetic studies can determine key parameters like the propagation rate constant (kp), which for poly(this compound) has been reported to be approximately 0.51 L mol⁻¹ s⁻¹ under specific controlled conditions, indicating a relatively fast polymerization process. evitachem.com

Influence of Pressure on Polymerization Kinetics

High pressure can significantly influence the kinetics of polymerization. For α-methylstyrene, an increase in pressure has been shown to result in a large increase in the ratio of the propagation rate constant to the termination rate constant (kp/kt). kyoto-u.ac.jp This indicates that higher pressures favor the propagation step over termination, leading to higher molecular weight polymers. kyoto-u.ac.jp Pressure also affects the ceiling temperature; for α-methylstyrene, a linear relationship has been observed between the logarithm of the ceiling temperature and pressure. kyoto-u.ac.jp This means that at higher pressures, polymerization can occur at higher temperatures. kyoto-u.ac.jp

Role of Initiators and Catalysts in Free Radical Polymerization

The choice of initiator is crucial in free radical polymerization as it determines how the initial free radicals are generated. rsc.org Initiators can be broadly categorized as thermal initiators, which decompose upon heating, or photoinitiators, which generate radicals upon exposure to light. rsc.org For this compound, various initiator systems have been explored.

In redox-initiated systems, as previously discussed, a combination of an oxidizing agent (like an alkylperoxide) and a reducing agent (like a cobalt salt) serves as the initiator. researchgate.net Other systems, such as those used in Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization, employ a transition metal complex (e.g., an iron-based catalyst) in conjunction with an alkyl halide initiator. mdpi.comacs.org For instance, the iron-based AGET (Activators Generated by Electron Transfer) ATRP of this compound has been investigated using an initiator like PEBr, a FeBr₃/tributylamine catalyst, and Sn(EH)₂ as a reducing agent. mdpi.com

Enzyme-mediated free radical polymerization has also been demonstrated for styrene derivatives like this compound. nih.gov Horseradish peroxidase, in the presence of hydrogen peroxide and an initiator like a β-diketone, can catalyze the polymerization. nih.gov

The following table summarizes some initiator and catalyst systems used in the free radical polymerization of this compound and related styrenic monomers.

| Polymerization Method | Initiator/Catalyst System | Monomer(s) | Key Findings |

| Redox-Initiated Free Radical Polymerization | Alkylperoxide / Cobalt salts / Tertiary amine | This compound | Facile low-temperature initiation; Co(III) complex more effective than Co(II). researchgate.net |

| AGET ATRP | PEBr / FeBr₃ / Tributylamine / Sn(EH)₂ | This compound | Enables the synthesis of well-defined polymers. mdpi.com |

| Enzyme-Mediated Free Radical Polymerization | Horseradish peroxidase / H₂O₂ / β-diketones | Styrene, this compound | Successful polymerization at ambient temperatures. nih.gov |

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with tailored properties. This compound is a valuable comonomer in the synthesis of various copolymers, particularly thermoplastic elastomers.

Synthesis of Copolymers with Controlled Architectures

Controlled polymerization techniques, such as living anionic polymerization and controlled radical polymerization (e.g., ATRP and RAFT), are instrumental in synthesizing copolymers with well-defined and controlled architectures. tandfonline.comsigmaaldrich.com These methods allow for precise control over molecular weight, molecular weight distribution, and block sequence, enabling the creation of block copolymers, graft copolymers, and other complex structures. acs.orgtandfonline.com

For example, a tandem anionic-radical approach has been used to create hypergrafted poly[4-(N,N-diphenylamino)methylstyrene]. tandfonline.comtandfonline.com In this strategy, linear polymers with pendant radical initiators are first synthesized via anionic polymerization. tandfonline.com These macroinitiators are then used to initiate the self-condensing vinyl polymerization of an inimer, resulting in a hypergrafted structure. tandfonline.comtandfonline.com

Tapered Multiblock Copolymers with Isoprene (B109036) and this compound

A significant area of research involves the synthesis of tapered multiblock copolymers of isoprene and this compound. These materials are of interest as thermoplastic elastomers. The synthesis often utilizes living anionic copolymerization in a nonpolar solvent like cyclohexane. acs.orgnih.gov This method takes advantage of the highly disparate reactivity ratios of isoprene (r_I = 25.4) and this compound (r_4MS = 0.007). acs.orgnih.gov

Due to this large difference in reactivity, when a mixture of the two monomers is added to a living polymer chain end, the isoprene is preferentially incorporated, followed by the this compound, creating a tapered block structure in a single step. acs.orgnih.gov By repetitively adding a mixture of isoprene and this compound, linear alternating multiblock copolymers of the (AB)n type can be synthesized in a rapid and scalable manner. nih.govuni-mainz.de This strategy has been used to create copolymers with up to 10 blocks and high molecular weights (up to 400 kg/mol ) while maintaining narrow molecular weight distributions. nih.govuni-mainz.de

These tapered multiblock copolymers exhibit nanophase separation due to the incompatibility of the polyisoprene (soft segment) and poly(this compound) (hard segment) blocks, leading to distinct glass transitions for each component. nih.govuni-mainz.de Mechanical testing of these materials has revealed exceptional toughness and high elongations at break, sometimes exceeding 1000%. uni-mainz.dekaust.edu.sa The thermomechanical properties and self-assembly behavior are influenced by the length of the tapered interface, the total molecular weight, and the number of blocks. acs.orgresearchgate.net

The table below presents data on tapered multiblock copolymers of isoprene and this compound.

| Copolymer Architecture | Molecular Weight ( kg/mol ) | Number of Blocks (n) | Elongation at Break (%) | Key Feature |

| Tapered Multiblock | ~80 | 2-10 | - | Forms ordered phases. uni-mainz.de |

| Tapered Multiblock | ~240 | 2-10 | Up to 1150 | Extraordinary toughness. nih.govuni-mainz.de |

| Tapered Multiblock | ~400 | 2-10 | - | Weakly ordered structures for higher block numbers. uni-mainz.de |

Reactivity Ratios and Monomer Incorporation Dynamics

The behavior of this compound in copolymerization is significantly influenced by its reactivity ratios with other monomers. In the statistical living anionic copolymerization with isoprene in cyclohexane, the reactivity ratios are vastly different, with rIsoprene = 25.4 and rthis compound = 0.007. acs.orgacs.org This disparity indicates that isoprene is much more readily incorporated into the polymer chain, leading to a block-like tapered copolymer structure even when the monomers are introduced as a mixture. acs.org The synthesis of tapered multiblock copolymers of isoprene and this compound is based on these distinct reactivity ratios. acs.org

Similarly, in copolymerization with ethylene (B1197577) catalyzed by a scandium catalyst, the reactivity ratios were found to be rEthylene = 14.7 and rstyrene derivative = 0.0036, further demonstrating the preferential incorporation of the comonomer over the styrene derivative. rsc.org

The table below summarizes the reactivity ratios for this compound with different comonomers.

| Comonomer | rthis compound | rComonomer | Polymerization System |

| Isoprene | 0.007 | 25.4 | Anionic Copolymerization |

| Ethylene | 0.0036 | 14.7 | Scandium-catalyzed Copolymerization |

Influence of Tapered Interface on Self-Assembly and Thermomechanical Properties

Tapered interfaces in multiblock copolymers of isoprene and this compound play a crucial role in their self-assembly and thermomechanical properties. acs.orgresearchgate.net These copolymers are synthesized via statistical living anionic copolymerization of a monomer mixture. acs.org The resulting tapered structure, a consequence of the differing reactivity ratios, influences the miscibility of the polymer segments. acs.org This miscibility is not solely governed by reactivity ratios but also by the interaction parameter, the width of the tapered interface, the number of blocks, and the total molecular weight. acs.org

The thermomechanical properties are investigated using techniques like differential scanning calorimetry, rheology, and tensile testing. acs.orgresearchgate.net Research on tapered multiblock copolymers with varying molecular weights and block numbers has shown that these structural features significantly affect their mechanical properties. acs.org For instance, an increase in the number of blocks in tapered multiblock copolymers of poly(this compound) and isoprene leads to a higher plateau modulus, attributed to the bridged configuration of the chains. kaust.edu.sa Tensile tests have demonstrated a notable enhancement in the strain at break and toughness, which can be fine-tuned by adjusting the molecular weight and number of blocks. acs.org The domain spacing in these copolymers scales with the number of blocks and the molecular weight, indicating chain stretching and non-ideal configurations. acs.org

Copolymers with Alkyl Methacrylates for Oxidative Stability

Copolymerizing this compound with alkyl methacrylates, such as methyl methacrylate (B99206), n-butyl methacrylate, and dodecyl methacrylate, can enhance the oxidative stability of the resulting polymer. collectionscanada.gc.ca This increased resistance to oxidative backbone cleavage is attributed to the steric hindrance provided by the α-methyl group of the comonomer. collectionscanada.gc.ca The extent of this protection depends on the content and sequence of the α-methyl comonomer in the copolymer. collectionscanada.gc.ca

Studies have shown that the length of the alkyl group in the alkyl methacrylate also influences the rate of oxidation. collectionscanada.gc.ca Longer alkyl groups appear to block the catalyst from attacking the methyl groups on the this compound units more effectively, thus slowing down the oxidation process. collectionscanada.gc.ca

The following table shows the effect of the alkyl chain length of the alkyl methacrylate comonomer on the oxidation yield of this compound copolymers.

| Alkyl Methacrylate Comonomer | Oxidation Yield (after 7 hours) |

| Methyl Methacrylate (MMA) | Higher |

| n-Butyl Methacrylate (BMA) | Intermediate |

| Dodecyl Methacrylate (DMA) | Lower |

Block Copolymers for Biomedical Applications (e.g., with Methyl Methacrylate and Alpha-Methylstyrene)

Block copolymers containing this compound are being explored for various applications, including those in the biomedical field. alfa-chemistry.com For instance, block copolymers of methyl methacrylate (MMA) and alpha-methylstyrene (B127712) (α-MS) have been synthesized with potential biomedical applications in mind. bcrec.id The synthesis of these copolymers can be achieved through methods like cationic copolymerization. bcrec.id Poly(this compound) itself is utilized in biomedical applications such as vascular grafts, implants, and ophthalmic applications. alfa-chemistry.com

Random Copolymers for Modifying Glass Transition and Fragility Confinement Effects

The incorporation of comonomers into this compound-based polymers can significantly alter their properties, particularly the glass transition temperature (Tg) and fragility under nanoconfinement.

Research has shown that incorporating a small amount, as low as 3 mol%, of 2-ethylhexyl acrylate (EHA) as a comonomer in a this compound-based random copolymer can eliminate the substantial Tg-confinement effect observed in thin films of poly(this compound) [P(4-MS)]. aip.orgnih.gov Nanoconfined P(4-MS) films typically exhibit a significant reduction in Tg compared to the bulk material. aip.orgnih.govresearchgate.netresearchgate.netresearchgate.net For example, a 15-nm-thick P(4-MS) film on a silicon substrate shows a Tg reduction of 15 °C. aip.orgnih.govresearchgate.netresearchgate.net

The introduction of EHA is hypothesized to prevent the free surface from disturbing the chain packing and the cooperative mobility associated with the glass transition, possibly due to the interdigitation of the ethylhexyl groups. aip.orgnih.gov This effect appears to be specific to EHA, as copolymers with similar levels of 2-ethylhexyl methacrylate (EHMA) still exhibit Tg-confinement effects. aip.orgnih.govresearchgate.netresearchgate.net

In addition to the Tg-confinement effect, P(4-MS) films also exhibit a fragility-confinement effect, where the fragility (a measure of how rapidly the dynamics of a material slow down as it approaches Tg) decreases significantly in thin films. aip.orgnih.govresearchgate.netresearchgate.netresearchgate.net Specifically, the fragility of P(4-MS) decreases by about 60% when going from a bulk sample to a 20-nm-thick film. aip.orgnih.govresearchgate.netresearchgate.net

The incorporation of 3 mol% EHA into the this compound copolymer not only eliminates the Tg-confinement effect but also the fragility-confinement effect. aip.orgnih.gov This suggests a strong correlation between the two phenomena. digitellinc.com The ability to eliminate these confinement effects through the simple incorporation of a small amount of a specific comonomer is advantageous for applications where consistent polymer properties are required regardless of film thickness. aip.orgnih.gov

The table below summarizes the confinement effects in P(4-MS) and its copolymer with EHA.

| Polymer | Film Thickness | Tg Reduction (Tg,bulk - Tg,film) | Fragility Reduction |

| P(4-MS) | 15 nm | 15 °C | - |

| P(4-MS) | 20 nm | - | ~60% |

| 97/3 P(4-MS/EHA) | Nanoconfined | Eliminated | Eliminated |

Impact of Comonomer Incorporation (e.g., 2-ethylhexyl acrylate) on Polymer Film Properties

Post-Polymerization Functionalization of Poly(this compound)

Post-polymerization functionalization is a key strategy for introducing a variety of chemical functionalities onto the poly(this compound) backbone, enabling the creation of materials with tailored properties. This approach allows for the modification of the polymer after its initial synthesis, providing a versatile route to a wide range of functional polymers. collectionscanada.gc.cawiley-vch.de

The methyl group at the para-position of the styrene unit in poly(this compound) serves as a reactive site for selective oxidation, allowing for the introduction of various functional groups. This transformation is a valuable tool for creating functional polymers with applications in areas such as imaging materials and specialty resins. collectionscanada.gc.camcmaster.ca

Novel methods have been developed for the single-step oxidation of poly(this compound) to introduce aldehyde, carboxylic acid, and acetoxymethyl groups. collectionscanada.gc.ca The oxidation can be achieved using reagents like cerium(IV) and cobalt(III) complexes in glacial acetic acid. acs.org These reactions proceed through the formation of intermediate polymeric benzyl (B1604629) cations, which then react with nucleophiles present in the reaction mixture. acs.org For example, reaction with acetic acid yields polymeric benzyl acetates. acs.org

One reported method involves the use of cobalt(II) acetate (B1210297) bromide and dioxygen or air to selectively oxidize the 4-methyl groups. collectionscanada.gc.ca This process is analogous to the industrial oxidation of alkylbenzenes and proceeds via benzyl radical intermediates that react with oxygen to form peroxy radicals, which then decompose to produce aldehydes and carboxylic acids. collectionscanada.gc.ca Research has shown that up to 10% of the methyl groups can be oxidized to aldehydes with minimal change in the polymer's molecular weight, demonstrating the feasibility of using air as a safer alternative to pure oxygen for larger-scale reactions. collectionscanada.gc.ca

Another approach utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) under oxygen. collectionscanada.gc.ca The reaction conditions, including the ratio of oxidant to polymer, solvent, temperature, and reaction time, significantly influence the extent of functionalization. collectionscanada.gc.ca For instance, in a typical experiment, poly(this compound) is dissolved in a mixture of acetic acid and benzene (B151609), and the oxidant is added. The reaction mixture is then heated, and the functionalized polymer is isolated by precipitation. collectionscanada.gc.ca

The introduction of acetoxymethyl groups can be accomplished through the displacement of other groups. For example, trichloroacetoxy groups on the polymer can be displaced by acetoxy groups by refluxing the polymer in a mixture of glacial acetic acid and xylene with a sulfuric acid catalyst. collectionscanada.gc.ca Conversely, acetoxy groups can be converted to trichloroacetoxy groups by heating the polymer with an excess of trichloroacetic acid. collectionscanada.gc.ca

The table below summarizes the outcomes of selective oxidation of poly(this compound) under different conditions.

| Oxidant System | Functional Groups Introduced | Key Findings |

| Cobalt(II) acetate bromide / O₂ or Air | Aldehyde, Carboxylic acid | Proceeds via benzyl radicals; air can be used instead of pure oxygen. collectionscanada.gc.ca |

| Ceric Ammonium Nitrate / O₂ | Aldehyde, Carboxylic acid | Molecular weight decreases with increased reaction time. collectionscanada.gc.ca |

| Cerium(IV) and Cobalt(III) complexes | Benzyl acetates, Benzyl trichloroacetates, Benzyl nitrates | Proceeds via polymeric benzyl cations; functionalization between 10-45%. acs.org |

A significant challenge during the oxidation of poly(this compound) is the undesirable cleavage of the polymer backbone, which leads to a reduction in molecular weight and a broadening of the molecular weight distribution. collectionscanada.gc.cakpi.ua This degradation can compromise the mechanical and physical properties of the resulting functionalized polymer.

Backbone cleavage is a common feature in oxidation reactions, particularly those employing strong oxidizing agents like ceric(IV) under oxygen or nitrogen. collectionscanada.gc.ca For instance, in oxidations using the ceric ammonium nitrate/oxygen system, the molecular weight of the polymer can be halved within a couple of hours. collectionscanada.gc.ca The mechanism of degradation is thought to involve the oxidation of the polymer backbone itself. collectionscanada.gc.ca

Several strategies have been developed to minimize this backbone scission. One effective approach is the copolymerization of this compound with other monomers, such as alkyl methacrylates (e.g., methyl methacrylate, n-butyl methacrylate, dodecyl methacrylate) or α-methylstyrene. collectionscanada.gc.camdpi.com The presence of these comonomers, particularly those with α-methyl groups, imparts resistance to oxidative backbone cleavage. collectionscanada.gc.ca This resistance is attributed to the steric hindrance provided by the α-methyl group, which protects the polymer backbone from oxidative attack. collectionscanada.gc.ca The extent of this protective effect is dependent on the content and sequence distribution of the α-methyl comonomer within the copolymer. collectionscanada.gc.ca

Another strategy involves careful control of the reaction conditions. For example, in phase-transfer-catalyzed chlorination reactions, which can be considered a form of oxidative functionalization, minimizing backbone cleavage can be achieved by maintaining an aqueous phase pH of 8.5 and using a chloroform-rich organic phase. kpi.ua In contrast, using a dichloromethane-rich organic phase leads to significant chain scission. kpi.ua

The following table outlines strategies to mitigate backbone cleavage during the oxidation of poly(this compound).

| Strategy | Description | Mechanism of Protection |

| Copolymerization | Incorporating comonomers like alkyl methacrylates or α-methylstyrene. collectionscanada.gc.ca | The α-methyl group of the comonomer provides steric hindrance, protecting the main chain from oxidative attack. collectionscanada.gc.ca |

| Control of Reaction Conditions | Adjusting parameters such as pH and solvent composition in certain oxidation systems. kpi.ua | Optimizing conditions can favor the desired side-chain reaction over backbone degradation. kpi.ua |

The functionalized side chains of poly(this compound) can serve as anchor points for the attachment of more complex and functional molecules, such as boron subphthalocyanine (B1262678) (BsubPc). figshare.comsquarespace.com BsubPcs are of interest for their unique optoelectronic properties, making them suitable for applications in organic electronics like organic light-emitting diodes and solar cells. figshare.comadvancedsciencenews.com

A successful method for incorporating BsubPc into a polymer involves a post-polymerization functionalization approach. figshare.comresearchgate.net This strategy is often preferred because direct polymerization of a BsubPc-containing monomer can be challenging. squarespace.com The process typically begins with the synthesis of a precursor copolymer. For example, this compound can be copolymerized with 4-acetoxystyrene (B54282) via nitroxide-mediated polymerization to form poly(this compound)-co-poly(4-acetoxystyrene). figshare.com